![molecular formula C16H23NO2 B12879710 1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 918830-50-9](/img/structure/B12879710.png)
1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. The presence of the chiral center in this compound makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone typically involves the cyclization of appropriate amino alcohols with ketones or aldehydes. One common method is the reaction of (S)-2-amino-2,4,4-trimethylpentan-3-ol with benzyl bromide under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
科学的研究の応用
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chiral center plays a crucial role in binding specificity and activity. The oxazolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
®-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone: The enantiomer of the compound with different stereochemical properties.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)propanone: A homolog with a longer carbon chain.
1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)butanone: Another homolog with an even longer carbon chain.
Uniqueness
(S)-1-(4-Benzyl-2,2,5,5-tetramethyloxazolidin-3-yl)ethanone is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interactions in asymmetric synthesis and biological systems.
特性
CAS番号 |
918830-50-9 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
1-[(4S)-4-benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C16H23NO2/c1-12(18)17-14(11-13-9-7-6-8-10-13)15(2,3)19-16(17,4)5/h6-10,14H,11H2,1-5H3/t14-/m0/s1 |
InChIキー |
MGJRMTCQZODDOH-AWEZNQCLSA-N |
異性体SMILES |
CC(=O)N1[C@H](C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
正規SMILES |
CC(=O)N1C(C(OC1(C)C)(C)C)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
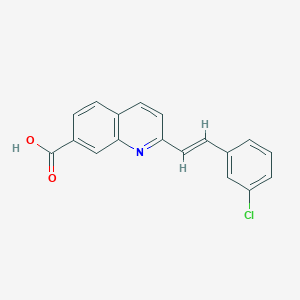
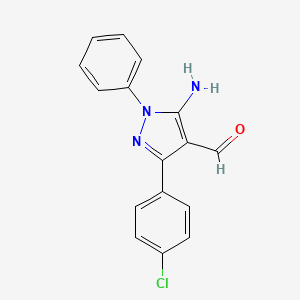
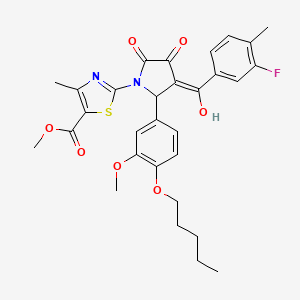
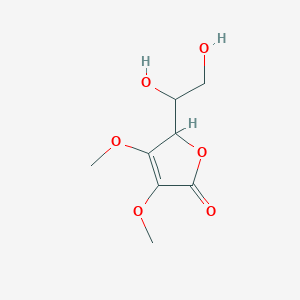
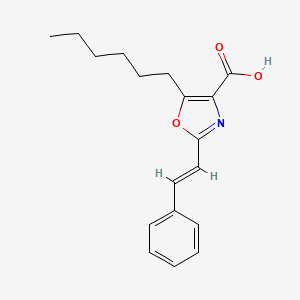
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
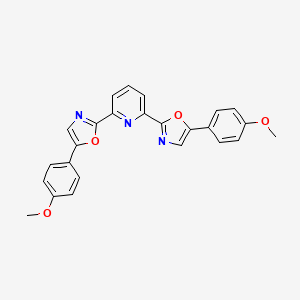
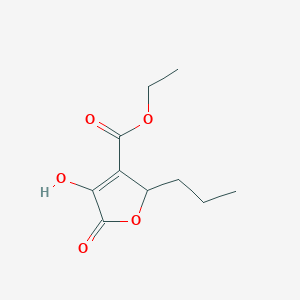
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
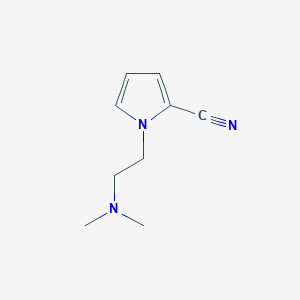
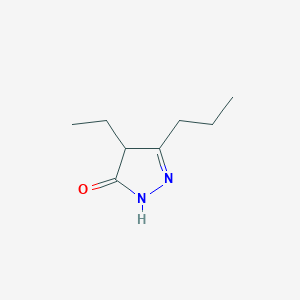
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
